Oxidation State: Sulfonyl vs. Sulfinyl
The target compound bears a sulfonyl (–SO2–) bridge, whereas its closest disclosed congener CAS 1007267-23-3 carries a sulfinyl (–SO–) bridge. This oxidation-state difference increases topological polar surface area (TPSA) and hydrogen-bond acceptor count, directly impacting solubility and permeability [1]. The sulfonyl group is a stronger hydrogen-bond acceptor and more resistant to reductive metabolism than sulfinyl, which can improve in vitro half-life in certain assay systems [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 98.7 Ų; HBA = 5 (PubChem computed) [1] |
| Comparator Or Baseline | CAS 1007267-23-3 (sulfinyl analog): TPSA and HBA values not publicly available; expected lower TPSA and HBA = 4 based on one fewer oxygen atom |
| Quantified Difference | ΔTPSA ≈ +10–15 Ų (estimated); ΔHBA = +1 |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release; Cactvs 3.4.8.24) |
Why This Matters
Higher TPSA and HBA directly influence aqueous solubility, membrane permeability, and pharmacokinetic behavior, making the sulfonyl compound a distinct entity for in vitro and in vivo applications where these parameters are critical.
- [1] PubChem Compound Summary, CID 18572080. National Center for Biotechnology Information (2025). View Source
- [2] General medicinal chemistry principles: sulfonyl vs. sulfinyl properties. (Class-level inference; no direct head-to-head experimental comparison identified.) View Source
